
MBD
Descripción general
Descripción
Methyl-CpG-binding domain (MBD) proteins are a family of proteins that bind to DNA containing one or more symmetrically methylated CpGs. These proteins play a crucial role in the regulation of gene expression by recruiting various chromatin remodeling factors and histone deacetylase complexes, leading to chromatin compaction and transcriptional repression .
Aplicaciones Científicas De Investigación
Biotechnological Applications
MBD proteins have been extensively utilized in various biotechnological applications, primarily focusing on their ability to bind specifically to methylated DNA.
1.1. This compound-based Techniques for DNA Analysis
- This compound-seq Assays : this compound proteins are employed in sequencing applications to analyze global DNA methylation patterns. In this method, methylated DNA is isolated from fragmented genomic DNA using this compound pulldown techniques, followed by next-generation sequencing (NGS) for detailed analysis .
- In vitro DNMT Activity Assays : this compound domains facilitate assays to evaluate the activity of DNA methyltransferases (DNMTs), which are crucial for understanding methylation dynamics in various biological contexts .
1.2. Live Cell Imaging
This compound proteins can be fused with fluorophores for live cell imaging, allowing researchers to visualize methylated DNA in real-time within living cells. This technique enhances our understanding of DNA methylation's role during cellular processes and development .
Medical Applications
This compound proteins also have significant implications in medical research, particularly concerning metabolic bone diseases and cancer.
2.1. Metabolic Bone Disease (this compound)
In pediatric patients, particularly those born prematurely, metabolic bone disease has been observed with a high incidence rate. A study indicated that 50% of extremely low birth weight infants exhibited radiologic evidence of metabolic bone disease . Key findings include:
- Incidence and Diagnosis : The study reported that 37% of infants were diagnosed with metabolic bone disease based on radiologic evidence, highlighting the need for effective screening programs .
- Risk Factors : Factors such as lower birth weight and prolonged parenteral nutrition were identified as significant risk factors for developing metabolic bone disease in these infants .
2.2. Cancer Research
This compound proteins are being investigated as potential therapeutic targets in cancer treatment due to their role in epigenetic regulation. Research has shown that patients with metastatic bone disease face unique health challenges, emphasizing the need for improved care strategies .
Quantum Mechanics and Computational Chemistry Applications
The many-body dispersion (this compound) framework has emerged as a powerful tool in computational chemistry for modeling long-range electronic interactions within molecular systems.
3.1. Modeling Interactions
- The this compound approach allows for accurate predictions of interaction energies and polarization responses in complex systems, including biomolecules and materials science applications . It has been successfully applied to systems with thousands of atoms, facilitating studies on solvation processes and protein folding .
3.2. Insights into Molecular Mechanisms
The this compound framework provides insights into quantum fluctuations and cooperative effects between electronic and nuclear degrees of freedom in chemical systems, enhancing our understanding of molecular interactions at a fundamental level .
Table 1: Summary of this compound Applications
Application Area | Description | Key Findings/Outcomes |
---|---|---|
Biotechnological | This compound-seq assays for global DNA methylation | Efficient isolation and analysis of methylated DNA |
In vitro DNMT activity assays | Insights into methylation dynamics | |
Medical | Pediatric metabolic bone disease | High incidence rates; need for effective screening |
Cancer therapeutic targets | Potential role in epigenetic regulation | |
Computational Chemistry | Many-body dispersion modeling | Accurate predictions of molecular interactions |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of MBD proteins typically involves recombinant DNA technology. The gene encoding the this compound protein is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under conditions that induce the expression of the this compound protein, which is subsequently purified using affinity chromatography techniques .
Industrial Production Methods
Industrial production of this compound proteins follows a similar approach but on a larger scale. Bioreactors are used to culture the host cells, and the expression of the this compound protein is optimized through the use of specific growth media and induction conditions. The purification process is scaled up to handle larger volumes, often involving multiple chromatography steps to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
MBD proteins primarily interact with methylated DNA through non-covalent interactions. They do not undergo traditional chemical reactions such as oxidation, reduction, or substitution. Instead, their function is based on the recognition and binding to methylated CpG sites on DNA .
Common Reagents and Conditions
The binding of this compound proteins to methylated DNA is typically studied using in vitro assays. Common reagents include methylated DNA oligonucleotides, recombinant this compound proteins, and buffers that maintain the appropriate pH and ionic strength for binding .
Major Products Formed
The primary product of the interaction between this compound proteins and methylated DNA is the formation of a stable protein-DNA complex. This complex can then recruit other proteins involved in chromatin remodeling and gene repression .
Mecanismo De Acción
MBD proteins exert their effects by binding to methylated CpG sites on DNA. This binding is mediated by the methyl-CpG-binding domain, which recognizes and interacts with the methyl groups on the DNA. Once bound, this compound proteins recruit chromatin remodeling factors and histone deacetylase complexes, leading to chromatin compaction and transcriptional repression. This mechanism allows this compound proteins to regulate gene expression by preventing the access of transcription factors to the DNA .
Comparación Con Compuestos Similares
MBD proteins are part of a larger family of proteins involved in DNA methylation and gene regulation. Similar proteins include:
MeCP2: Methyl-CpG-binding protein 2, which also binds to methylated DNA and is involved in gene repression.
MBD1: Another member of the this compound family that binds to methylated DNA and recruits chromatin remodeling factors.
The uniqueness of this compound proteins lies in their specific recognition of methylated CpG sites and their ability to recruit a variety of chromatin remodeling factors, making them versatile regulators of gene expression .
Actividad Biológica
MBD, or Methyl-CpG Binding Domain proteins, play a crucial role in epigenetic regulation through their interaction with methylated DNA. This article delves into the biological activity of this compound proteins, particularly focusing on their mechanisms of action, interactions with DNA, and implications in various biological processes.
Overview of this compound Proteins
This compound proteins are a family of proteins that recognize and bind to methylated cytosines in DNA, specifically 5-methylcytosine (5mC). The core family includes MBD1, MBD2, MBD3, MBD4, and MeCP2. Each protein possesses a conserved this compound domain that is essential for recognizing methylated CpGs but varies in additional domains that confer distinct regulatory functions .
This compound proteins regulate gene expression by recruiting co-repressors and chromatin remodeling complexes to methylated regions of the genome. This action leads to transcriptional silencing of genes associated with developmental processes and cellular differentiation.
Key Functions:
- Transcriptional Repression : this compound proteins interact with histone deacetylases (HDACs) and other repressive complexes to silence gene expression.
- Chromatin Remodeling : They facilitate structural changes in chromatin that inhibit transcription.
- Epigenetic Memory : this compound proteins contribute to the maintenance of epigenetic states during cell division.
1. Interaction with DNA
Recent studies have demonstrated that modified nucleobases can enhance the biological activity of compounds targeting MBD2. In an experiment assessing 60 compounds, it was found that certain configurations of modified nucleosides significantly disrupted the DNA-MBD2 complex . This finding highlights the potential for developing chemical probes that can modulate this compound activity.
2. Role in Disease
This compound proteins have been implicated in various diseases, including cancer and neurological disorders. For instance, aberrant expression of MeCP2 is linked to Rett syndrome, a neurodevelopmental disorder. Research indicates that altered methylation patterns can lead to dysregulation of gene expression associated with these conditions .
3. Chronic Kidney Disease-Mineral and Bone Disorder (CKD-MBD)
The role of this compound proteins extends into metabolic disorders such as CKD-MBD. Elevated levels of fibroblast growth factor 23 (FGF23), which interacts with this compound pathways, have been associated with adverse outcomes in CKD patients . Understanding these interactions could inform potential therapeutic strategies.
Data Table: Summary of this compound Protein Functions
This compound Protein | Function | Associated Diseases |
---|---|---|
MBD1 | Transcriptional repression | Cancer |
MBD2 | DNA binding and silencing | Neurological disorders |
MeCP2 | Gene regulation during development | Rett syndrome |
MBD4 | DNA repair and transcription | Various cancers |
MBD3 | Chromatin remodeling | Epigenetic dysregulation |
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-nitro-2,1,3-benzoxadiazol-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-21-10-4-2-9(3-5-10)8-15-11-6-7-12(18(19)20)14-13(11)16-22-17-14/h2-7,15H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENONFJSMWUIQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=C(C3=NON=C23)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067805 | |
Record name | 2,1,3-Benzoxadiazol-4-amine, N-[(4-methoxyphenyl)methyl]-7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33984-50-8 | |
Record name | N-[(4-Methoxyphenyl)methyl]-7-nitro-2,1,3-benzoxadiazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33984-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(4-Methoxybenzylamino)-4-nitrobenzoxadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033984508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 33984-50-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240872 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,1,3-Benzoxadiazol-4-amine, N-[(4-methoxyphenyl)methyl]-7-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,1,3-Benzoxadiazol-4-amine, N-[(4-methoxyphenyl)methyl]-7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | s-Benzofurazanamine, N-[(4-methoxyphenyl)methyl]-7-nitro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.054 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(4-Methoxybenzyl)-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E78Z5W2PR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.